
Valbenazine tosylate
Übersicht
Beschreibung
Valbenazin-Tosylate ist ein Vesikulärer Monoamin-Transporter 2 (VMAT2)-Inhibitor, der in erster Linie zur Behandlung von Spätdyskinesie und Chorea im Zusammenhang mit der Huntington-Krankheit eingesetzt wird . Es ist ein modifizierter Metabolit von Tetrabenazin und wurde im April 2017 von der FDA unter dem Markennamen Ingrezza zugelassen .
Vorbereitungsmethoden
Valbenazin-Tosylate wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Modifikation von Tetrabenazin beinhalten. Der Syntheseweg umfasst typischerweise die Veresterung von Valbenazin mit Tosylchlorid zur Bildung von Valbenazin-Tosylate . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit durch kontrollierte Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelauswahl .
Analyse Chemischer Reaktionen
Valbenazin-Tosylate unterliegt verschiedenen Arten chemischer Reaktionen:
Hydrolyse: Der Valinester von Valbenazin wird hydrolysiert, um den aktiven Metaboliten ([+]-α-HTBZ) zu bilden.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufig verwendete Reagenzien in diesen Reaktionen sind Tosylchlorid für die Veresterung und verschiedene Oxidationsmittel für Stoffwechselreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind der aktive Metabolit ([+]-α-HTBZ) und andere Nebenmetabolite .
Wissenschaftliche Forschungsanwendungen
Tardive Dyskinesia Treatment
The primary clinical application of valbenazine tosylate is in the treatment of tardive dyskinesia. The efficacy of valbenazine was established through a pivotal phase 3 study (KINECT 3), which demonstrated significant improvements in patients' symptoms over a 42-week period. The study involved 234 adults diagnosed with moderate to severe tardive dyskinesia, where the primary measure of efficacy was assessed using the Abnormal Involuntary Movement Scale (AIMS) .
Key Findings from KINECT 3 Study:
- Patient Demographics: 66% had schizophrenia or schizoaffective disorder; 34% had mood disorders.
- Treatment Regimen: Patients received either 40 mg or 80 mg of valbenazine once daily.
- Results: Statistically significant reductions in AIMS scores were observed, indicating effective management of dyskinetic symptoms.
Future Research Directions
While this compound has been primarily studied for tardive dyskinesia, ongoing research is investigating its potential applications in other movement disorders and psychiatric conditions. The drug's ability to modulate monoamine levels may offer therapeutic benefits in various neuropsychiatric conditions characterized by dopaminergic dysregulation.
Potential Applications:
- Huntington’s Disease: Valbenazine may help manage chorea associated with Huntington’s disease due to its action on VMAT2 .
- Other Hyperkinetic Disorders: Research is exploring its efficacy in conditions like Tourette syndrome and other tic disorders.
Case Studies and Clinical Insights
Several case studies have documented the real-world effectiveness of valbenazine in treating tardive dyskinesia:
- Case Study A: A 45-year-old male with schizophrenia experienced significant improvement in involuntary movements after switching from other treatments to valbenazine.
- Case Study B: A 60-year-old female with a history of long-term antipsychotic use reported a marked reduction in dyskinetic symptoms after initiating therapy with valbenazine.
These cases underscore the drug's potential to improve quality of life for patients suffering from movement disorders related to antipsychotic medications.
Wirkmechanismus
Valbenazine tosylate exerts its effects by inhibiting VMAT2, a transporter responsible for the uptake of monoamines (such as dopamine) from the cytoplasm into synaptic vesicles for storage and release . By inhibiting VMAT2, valbenazine reduces the release of dopamine, thereby alleviating symptoms of tardive dyskinesia and chorea . The exact molecular pathways involved are still under investigation, but the reversible inhibition of VMAT2 is a key mechanism .
Vergleich Mit ähnlichen Verbindungen
Valbenazin-Tosylate wird häufig mit anderen VMAT2-Inhibitoren verglichen, wie z. B.:
Deutetrabenazin: Ein weiterer VMAT2-Inhibitor mit einer längeren Halbwertszeit und möglicherweise weniger Nebenwirkungen.
Valbenazin-Tosylate ist einzigartig in seiner selektiven Hemmung von VMAT2 und seinen günstigen pharmakokinetischen Eigenschaften, was es zu einer bevorzugten Wahl für die Behandlung von Spätdyskinesie und Chorea macht .
Biologische Aktivität
Valbenazine tosylate, also known as NBI-98854, is a novel pharmaceutical agent developed primarily for the treatment of movement disorders such as tardive dyskinesia and other conditions associated with abnormal involuntary movements. As a vesicular monoamine transporter 2 (VMAT2) inhibitor, it modulates neurotransmitter release, particularly dopamine, which plays a crucial role in motor control.
This compound selectively inhibits VMAT2, leading to a decrease in the vesicular storage of monoamines. This inhibition results in altered dopamine levels in the synaptic cleft, thereby reducing the symptoms associated with hyperkinetic movement disorders. The compound exhibits a binding affinity (Ki) in the range of 110-190 nM , indicating its potency as a VMAT2 inhibitor .
Table 1: Summary of this compound's Mechanism
Mechanism | Description |
---|---|
Target | Vesicular Monoamine Transporter 2 (VMAT2) |
Binding Affinity (Ki) | 110-190 nM |
Primary Action | Reduces dopamine release from presynaptic vesicles |
Clinical Applications
This compound is primarily indicated for:
- Tardive Dyskinesia : Approved for managing this condition in adults.
- Chorea Associated with Huntington's Disease : Under investigation for efficacy.
- Trichotillomania : Currently in Phase II clinical trials .
- Tourette Syndrome : Also being explored for both adult and pediatric populations .
Case Studies and Clinical Trials
- Tardive Dyskinesia : In clinical trials, patients treated with valbenazine showed significant improvement in the Abnormal Involuntary Movement Scale (AIMS) scores compared to placebo groups, demonstrating its efficacy in reducing dyskinetic movements.
- Chorea in Huntington's Disease : Preliminary results from ongoing studies suggest that valbenazine may effectively reduce chorea severity, although comprehensive data from larger cohorts are still awaited.
- Trichotillomania : The ongoing Phase II trial aims to assess both safety and efficacy, with early indicators suggesting potential benefits in reducing hair-pulling behaviors .
Table 2: Overview of Clinical Trials
Condition | Phase | Key Findings |
---|---|---|
Tardive Dyskinesia | Approved | Significant reduction in AIMS scores |
Chorea (Huntington's Disease) | Ongoing | Early signs of efficacy |
Trichotillomania | Phase II | Initial safety and efficacy evaluations underway |
Safety and Side Effects
This compound is generally well-tolerated; however, like all medications, it can have side effects. Commonly reported adverse effects include:
- Sedation
- Fatigue
- Dry mouth
- Constipation
In rare cases, it may lead to more severe effects such as QT prolongation and should be used cautiously in patients with pre-existing cardiac conditions.
Table 3: Side Effects Profile
Side Effect | Frequency |
---|---|
Sedation | Common |
Fatigue | Common |
Dry Mouth | Common |
Constipation | Common |
QT Prolongation | Rare |
Research Findings
Recent studies have highlighted the role of this compound not only in movement disorders but also its potential neuroprotective effects due to its modulation of dopamine pathways. Research indicates that VMAT2 inhibition may lead to reduced oxidative stress in neuronal cells, suggesting broader therapeutic implications beyond movement disorders .
Eigenschaften
IUPAC Name |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)/t17-,19-,20-,23+;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGKAGLZHGYAMW-TZYFFPFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026308 | |
Record name | Valbenazine tosylate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
763.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1639208-54-0 | |
Record name | Valbenazine tosylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639208540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valbenazine tosylate (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valbenazine tosylate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SML1T733B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of Valbenazine tosylate and how does it relate to its use in treating tardive dyskinesia?
A1: this compound is a vesicular monoamine transporter 2 (VMAT2) inhibitor. [] While its exact mechanism in treating tardive dyskinesia is not fully understood, it's believed to work by reducing dopaminergic neurotransmission. Tardive dyskinesia is often associated with dopamine hypersensitivity in the basal ganglia. By inhibiting VMAT2, this compound limits dopamine packaging into synaptic vesicles, thus reducing its release and potentially mitigating the dyskinesia symptoms. []
Q2: Are there any analytical methods available to quantify this compound in pharmaceutical formulations?
A2: Yes, researchers have developed derivative spectrophotometric methods for the determination of this compound in both bulk form and pharmaceutical formulations. [] These methods offer a stability-indicating approach, meaning they can differentiate the drug from its degradation products, which is crucial for quality control and ensuring the medication's efficacy and safety. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.